molecular formula C23H23NO6S B3447761 ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B3447761
M. Wt: 441.5 g/mol
InChI Key: WQKCPQPXRYCSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized through a series of chemical reactions and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to act as a pheromone analog, stimulating the release of growth hormone in animals. This leads to improved feed conversion and growth rates.
Biochemical and Physiological Effects:
ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects on animals. It has been shown to increase appetite, improve digestion and nutrient absorption, and reduce stress levels. It has also been shown to improve immune function and reduce the risk of disease in animals.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate has several advantages as a research tool, including its ability to improve feed efficiency and promote growth in animals. However, its effects can be variable and dependent on several factors, including the animal species, age, and diet. Additionally, the use of ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments may not be appropriate for all research questions, and its effects may not be generalizable to all animal populations.

Future Directions

There are several potential future directions for research on ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate. One area of interest is its potential use in aquaculture to improve water quality and reduce ammonia levels. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate and its effects on different animal species. Finally, there is potential for the development of new synthetic compounds based on the structure of ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate that could have even greater applications in various fields.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate has been studied extensively in the field of agriculture as a feed additive for livestock. It has been shown to improve feed efficiency and promote growth in various animals, including pigs, chickens, and fish. ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate has also been studied for its potential use in aquaculture to improve water quality and reduce ammonia levels.

properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-5-30-23(26)20-16(14-10-11-18(28-3)19(12-14)29-4)13-31-22(20)24-21(25)15-8-6-7-9-17(15)27-2/h6-13H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKCPQPXRYCSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(2-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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